4-(4-Methylpiperazin-1-yl)quinazolin-6-amine
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Overview
Description
4-(4-Methylpiperazin-1-yl)quinazolin-6-amine is a chemical compound with the molecular formula C13H17N5 and a molecular weight of 243.31 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)quinazolin-6-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the quinazoline core with 1-methylpiperazine under suitable conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)quinazolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)quinazolin-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in targeting specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular pathways and mechanisms.
Pharmaceutical Development: The compound is explored for its potential to be developed into therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)quinazolin-6-amine involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The compound may also interact with other proteins and receptors, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)quinazoline: Lacks the amine group at the 6-position.
4-(4-Methylpiperazin-1-yl)quinazolin-2-amine: Has the amine group at the 2-position instead of the 6-position.
4-(4-Methylpiperazin-1-yl)quinazolin-8-amine: Has the amine group at the 8-position.
Uniqueness
4-(4-Methylpiperazin-1-yl)quinazolin-6-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards particular biological targets. This makes it a valuable compound for developing targeted therapies and studying specific cellular mechanisms.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)quinazolin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMGUNWHHBSISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338797-07-2 |
Source
|
Record name | 4-(4-methylpiperazin-1-yl)quinazolin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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